molecular formula C11H19Cl2N3 B7855869 1-(Pyridin-3-ylmethyl)piperidin-4-amine dihydrochloride

1-(Pyridin-3-ylmethyl)piperidin-4-amine dihydrochloride

Cat. No.: B7855869
M. Wt: 264.19 g/mol
InChI Key: JAOAZVAIFRDRCM-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)piperidin-4-amine dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring attached to a piperidine ring, and it is commonly used in the form of its dihydrochloride salt for better solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-ylmethyl)piperidin-4-amine dihydrochloride typically involves the following steps:

  • Formation of the Piperidine Ring: The piperidine ring is usually synthesized through a cyclization reaction of a suitable diamine precursor.

  • Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where the pyridine derivative reacts with the piperidine intermediate.

  • Formation of the Dihydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-ylmethyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

  • Reduction: Reduction reactions can be performed to reduce the pyridine ring or other functional groups present in the molecule.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and peracetic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reactions: Nucleophiles such as amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagents and desired products.

Major Products Formed:

  • N-oxides: Resulting from oxidation reactions.

  • Reduced Derivatives: Formed through reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

1-(Pyridin-3-ylmethyl)piperidin-4-amine dihydrochloride has found applications in various scientific research areas:

  • Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: The compound has been studied for its potential biological activity, including its role as a ligand for various receptors.

  • Medicine: Research has explored its use as a precursor for pharmaceuticals and its potential therapeutic effects.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Pyridin-3-ylmethyl)piperidin-4-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors, influencing signaling pathways and biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

1-(Pyridin-3-ylmethyl)piperidin-4-amine dihydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Piperidine derivatives, pyridine derivatives, and other piperidin-4-amine compounds.

  • Uniqueness: The presence of the pyridine ring attached to the piperidine ring gives this compound distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.2ClH/c12-11-3-6-14(7-4-11)9-10-2-1-5-13-8-10;;/h1-2,5,8,11H,3-4,6-7,9,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOAZVAIFRDRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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